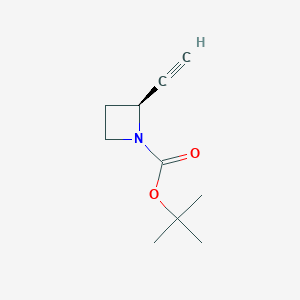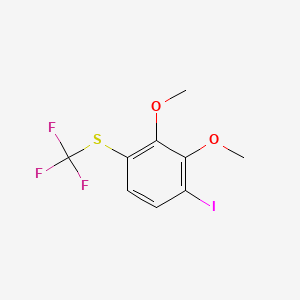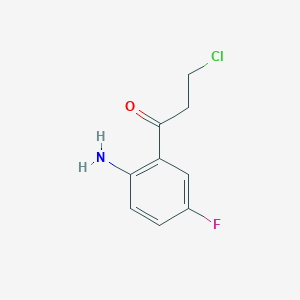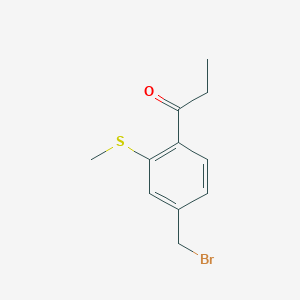
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13BrOS. It is characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the methylthio group. One common synthetic route is as follows:
Bromination: The precursor compound, 1-(4-methylthio)phenyl)propan-1-one, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the phenyl ring.
Methylthio Group Introduction: The brominated intermediate is then treated with a methylthiolating agent, such as methylthiolate (CH3SNa), under basic conditions. This step introduces the methylthio group at the desired position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol (EtOH) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted derivatives such as azides or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel compounds with improved pharmacological profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl and methylthio groups can participate in covalent bonding or non-covalent interactions with target molecules, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: Similar structure with the bromomethyl and methylthio groups at different positions on the phenyl ring.
1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one: Another positional isomer with the bromomethyl and methylthio groups at different positions.
1-(4-(Methylthio)phenyl)propan-1-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and methylthio groups, which imparts distinct reactivity and properties. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BrOS |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-10(13)9-5-4-8(7-12)6-11(9)14-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
WFGFRCBQALVISV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)CBr)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


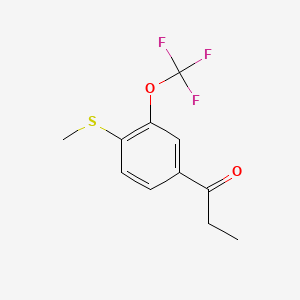


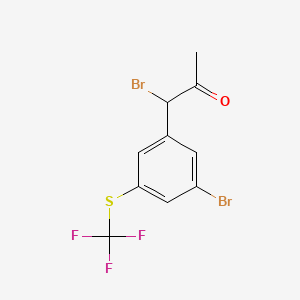
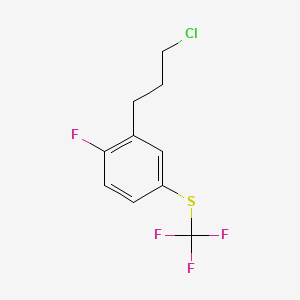
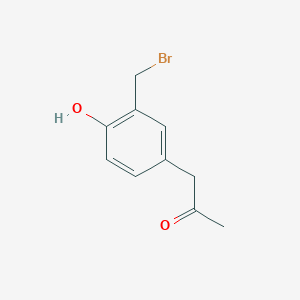
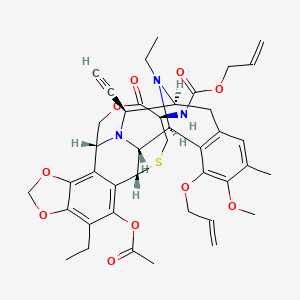
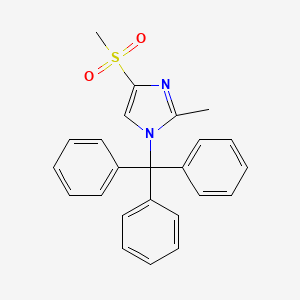
![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)
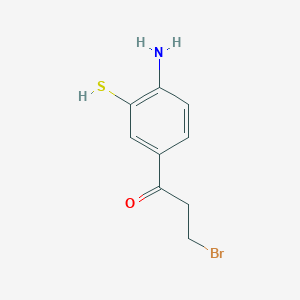
![6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B14046278.png)
